molecular formula C9H12S B1596629 2,4-Dimethylthioanisole CAS No. 34678-67-6

2,4-Dimethylthioanisole

Cat. No. B1596629
CAS RN: 34678-67-6
M. Wt: 152.26 g/mol
InChI Key: CNEKIVLPGGFVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylthioanisole is a chemical compound with the molecular formula C9H12S and a molecular weight of 152.26 g/mol . It falls under the category of thioanisoles , which are characterized by a sulfur atom attached to an aromatic ring.


Chemical Reactions Analysis

  • Metal Complex Catalysis : Silica-supported metal complexes have been investigated for catalyzing the oxidation of thioanisoles, including 2,4-Dimethylthioanisole .

Scientific Research Applications

Environmental Impact and Ecotoxicity

  • Ecotoxicity of Biotransformation Products : Studies have shown that certain biotransformation products of 2,4-Dinitroanisole (a compound related to 2,4-Dimethylthioanisole) exhibit ecotoxic effects on zebrafish embryos. These effects include mortality, developmental changes, and behavioral alterations, suggesting potential ecological risks associated with these substances (Olivares et al., 2016).

  • Biotransformation in Soils : Research indicates that under anaerobic conditions, 2,4-dinitroanisole undergoes biotransformation in soils, leading to the formation of various byproducts, including azo-dimers. These transformation processes in the soil environment have implications for understanding the environmental fate of similar compounds (Olivares et al., 2016).

Herbicide Efficacy and Soil Interaction

  • Soil Dissipation Studies : The dissipation rates of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil, which is chemically related to 2,4-Dimethylthioanisole, have been studied, revealing that different forms of this herbicide (such as amine salt and ester forms) show similar rates of dissipation in soil. This research is crucial for understanding the environmental behavior of such herbicides (Wilson, Geronimo, & Armbruster, 1997).

  • Anaerobic Coupling Reactions : In another study, anaerobic coupling reactions between reduced intermediates of 4-nitroanisole (related to 2,4-Dimethylthioanisole) were observed, leading to the formation of azo dimers. This finding is significant as it shows the potential for the formation of more toxic compounds than the original nitroaromatics in the absence of oxygen (Kadoya et al., 2018).

Toxicological and Safety Assessments

  • Regulatory and Toxicological Overview : Extensive studies on the toxicology of 2,4-D, a compound in the same family as 2,4-Dimethylthioanisole, have been conducted to inform regulatory processes. These studies have explored aspects such as acute oral toxicity, carcinogenicity, and developmental toxicity (Bus & Hammond, 2007).

  • Microbial Toxicity of Biotransformation Products : Research has also been conducted on the toxicity of DNAN biotransformation products to microbial systems, providing insights into their environmental and ecological impact. This is relevant for understanding the broader effects of similar compounds on microbial life (Olivares et al., 2016).

properties

IUPAC Name

2,4-dimethyl-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEKIVLPGGFVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308282
Record name 2,4-Dimethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylthioanisole

CAS RN

34678-67-6
Record name NSC202926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylthioanisole
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylthioanisole
Reactant of Route 3
Reactant of Route 3
2,4-Dimethylthioanisole
Reactant of Route 4
Reactant of Route 4
2,4-Dimethylthioanisole
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylthioanisole
Reactant of Route 6
Reactant of Route 6
2,4-Dimethylthioanisole

Citations

For This Compound
1
Citations
K Smith, CM Lindsay, GJ Pritchard - Journal of the American …, 1989 - ACS Publications
Benzenethiol, toluene-4-thiol, and 3, 5-dimethylbenzenethiol are doubly lithiated (on sulfur and on carbon) by zz-butyllithium in tetramethylethylenediamine. C-Lithiation occurs ortho to …
Number of citations: 93 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.